molecular formula C17H17NO4 B5869334 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5869334
M. Wt: 299.32 g/mol
InChI Key: OSQYMMJWYRBTEI-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound features a benzodioxole ring and a dimethylphenoxy group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-3-5-14(7-12(11)2)20-9-17(19)18-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQYMMJWYRBTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodioxole intermediate with a suitable dimethylphenol derivative under basic conditions.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For small-scale production, batch reactors are commonly used.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: The compound can be used in the formulation of pesticides and herbicides.

    Textile Industry: It can be used as a dye intermediate.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring and dimethylphenoxy group play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-phenoxyacetamide
  • N-(1,3-benzodioxol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

“N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide” is unique due to the presence of both the benzodioxole ring and the 3,4-dimethylphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

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